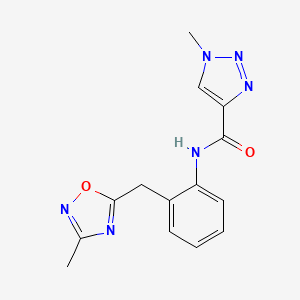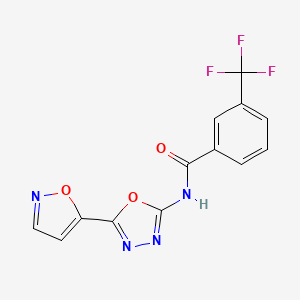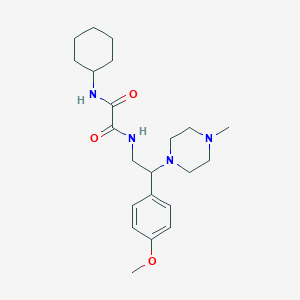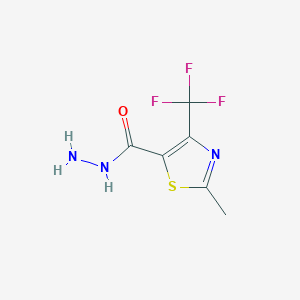
tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H32N2O4 . It is a colorless to white to yellow liquid or semi-solid or solid . This compound is stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H32N2O4 . The InChI code for this compound is 1S/C18H32N2O4/c1-18(2,3)24-17(22)20-11-5-14(6-12-20)13-19-9-7-15(8-10-19)16(21)23-4/h14-15H,5-13H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.46 . It is a colorless to white to yellow liquid or semi-solid or solid . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Characterization
Synthesis of Piperidine Derivatives
The compound tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate serves as a pivotal intermediate in the synthesis of various bioactive molecules. For instance, it plays a crucial role in the production of Vandetanib, a therapeutic agent, by acting as a key intermediate. The synthesis involves multiple steps, including acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. The process has been optimized to enhance the yield, demonstrating its industrial applicability in medicinal chemistry (Wang et al., 2015).
Structural Characterization
The structural integrity and confirmation of synthesized compounds, including tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, are often validated using techniques like Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (1H NMR). These techniques are pivotal in confirming the molecular structure, ensuring the correct formation of the compound, which is essential in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Biological and Medicinal Application
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, is a significant intermediate in the creation of small molecule anticancer drugs. It highlights the importance of this compound in the synthesis of therapeutic agents targeting dysfunctional signaling pathways like PI3K/AKT/mTOR, prevalent in various cancers. This synthetic route's high yield and the potential to overcome drug resistance in cancer treatment emphasize its value in pharmaceutical research (Zhang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4-methoxycarbonyltriazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(20)17-7-5-10(6-8-17)18-9-11(15-16-18)12(19)21-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLNOEQZDSLLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2898345.png)


![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2898352.png)

![2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2898354.png)


![N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2898359.png)
![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898365.png)

